1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine
Description
Properties
Molecular Formula |
C25H28N2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O4S/c1-30-24-13-12-22(18-25(24)31-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)32(28,29)23-10-6-3-7-11-23/h2-13,18H,14-17,19-20H2,1H3 |
InChI Key |
XZWXPRZHMPGOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Alkylation-Sulfonylation Sequence
Step 1: Alkylation of Piperazine
Piperazine (1.0 eq) is reacted with 3-(benzyloxy)-4-methoxybenzyl chloride (1.2 eq) in anhydrous THF under N₂. Sodium hydride (1.5 eq) is added to deprotonate piperazine, enabling nucleophilic substitution.
Reaction Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → room temperature (12–16 hr)
-
Workup: Filtration, solvent evaporation, purification via silica gel chromatography (EtOAc/hexane 3:7)
-
Yield: 68–72%
Step 2: Sulfonylation with Phenylsulfonyl Chloride
Intermediate A (1.0 eq) is treated with phenylsulfonyl chloride (1.1 eq) in dichloromethane (DCM). Triethylamine (2.0 eq) neutralizes HCl generated during the reaction.
Reaction Conditions :
-
Solvent: DCM
-
Temperature: 0°C → room temperature (4–6 hr)
-
Workup: Washing with 5% HCl, brine, and drying over MgSO₄
Overall Yield : 58–64%
Method 2: Protection/Deprotection Approach
Step 1: Boc Protection of Piperazine
Piperazine is protected using di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF/water (4:1). The Boc group ensures regioselectivity during alkylation.
Reaction Conditions :
Step 2: Alkylation of Boc-Piperazine
Boc-piperazine (1.0 eq) reacts with 3-(benzyloxy)-4-methoxybenzyl bromide (1.1 eq) in DMF using K₂CO₃ (2.0 eq).
Reaction Conditions :
-
Solvent: DMF
-
Temperature: 60°C (8 hr)
-
Workup: Extraction with EtOAc, purification via column chromatography
Step 3: Sulfonylation and Deprotection
-
Sulfonylation : Boc-protected intermediate (1.0 eq) reacts with phenylsulfonyl chloride (1.05 eq) in DCM with DIPEA (2.0 eq).
-
Deprotection : TFA (5 eq) in DCM removes the Boc group (2 hr, room temperature).
Overall Yield : 70–75%
Method 3: One-Pot Tandem Reaction
A microwave-assisted method combines alkylation and sulfonylation in a single pot. Piperazine, 3-(benzyloxy)-4-methoxybenzyl chloride, and phenylsulfonyl chloride are reacted in acetonitrile with K₂CO₃.
Reaction Conditions :
Critical Parameter Optimization
Solvent and Base Selection
| Parameter | Alkylation Optimal Conditions | Sulfonylation Optimal Conditions |
|---|---|---|
| Solvent | THF or DMF | DCM or acetonitrile |
| Base | NaH or K₂CO₃ | Triethylamine or DIPEA |
| Temperature | 0°C → RT | 0°C → RT |
Analytical Characterization
Intermediate A :
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, benzyl), 6.85 (d, J=8.4 Hz, 1H), 6.72 (s, 1H), 3.88 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂), 2.85–2.60 (m, 8H, piperazine).
Final Product :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| 1 | Simple, fewer steps | Moderate regioselectivity | 58–64 |
| 2 | High purity, scalability | Requires Boc protection/deprotection | 70–75 |
| 3 | Rapid, energy-efficient | Lower yield due to side reactions | 62 |
Industrial-Scale Considerations
-
Method 2 is preferred for kilogram-scale synthesis due to reproducible yields and ease of purification.
-
Cost Analysis : Phenylsulfonyl chloride accounts for 42% of raw material costs; recycling DCM reduces expenses by 18%.
Emerging Alternatives
Chemical Reactions Analysis
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert the phenylsulfonyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy or methoxybenzyl groups with other functional groups, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine exhibit various biological activities:
- Antidepressant Effects : Studies have shown that piperazine derivatives can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
- Antimicrobial Properties : Similar compounds have been evaluated for their ability to inhibit bacterial growth, offering insights into their use as antimicrobial agents.
Antidepressant Research
Recent studies have focused on the serotonergic and dopaminergic modulation of piperazine derivatives. For instance, a study highlighted the antidepressant-like effects of related compounds in animal models, suggesting that modifications to the piperazine structure can enhance efficacy .
Cancer Treatment
A case study examined the cytotoxic effects of piperazine derivatives on various cancer cell lines, including breast and lung cancer. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Agents
Research has also explored the antimicrobial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance antibacterial activity, making these compounds candidates for further development as therapeutics .
Data Tables
Below are summarized data tables highlighting key findings related to the biological activities and therapeutic applications of this compound.
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin Receptors | 10-20 | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 | |
| Antimicrobial | E. coli | 25 |
Case Studies
-
Antidepressant Efficacy :
A study published in a peer-reviewed journal investigated the effects of various piperazine derivatives on depressive behaviors in mice. The results indicated significant improvement in mood-related behaviors when treated with specific structural analogs of piperazine . -
Cancer Cell Apoptosis :
Another research effort focused on the mechanism of action for piperazine derivatives against cancer cells. It was found that these compounds could trigger apoptosis through mitochondrial pathways, making them promising candidates for anticancer drug development . -
Bacterial Inhibition :
A comparative study assessed the antimicrobial properties of several piperazine derivatives against common pathogens. The findings revealed that certain modifications increased efficacy against resistant bacterial strains, highlighting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxybenzyl groups may enhance its binding affinity to these targets, while the phenylsulfonyl group can influence its solubility and stability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The benzyloxy-methoxybenzyl group increases logP compared to unsubstituted benzyl or chlorobenzyl derivatives .
Biological Activity
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound belongs to the piperazine class, characterized by a piperazine ring substituted with various functional groups. Its molecular formula is and it has a molecular weight of approximately 414.52 g/mol. The structural formula highlights the presence of both benzyloxy and methoxy groups, which are crucial for its biological activity.
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Anti-Acetylcholinesterase Activity : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. This inhibition is relevant for developing antidementia agents, as increased acetylcholine levels can enhance cognitive function.
- Antimicrobial Activity : Preliminary studies indicate that piperazine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the substituents appears to enhance their antibacterial efficacy .
- Anti-inflammatory Effects : Compounds in this class have been explored for their anti-inflammatory potential, particularly in conditions like rheumatoid arthritis. The phenylsulfonyl group may contribute to this activity by modulating inflammatory pathways .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Cholinergic Modulation : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, which is beneficial in cognitive disorders.
- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes could explain its antimicrobial activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperazine compounds:
- Cognitive Enhancement : A study demonstrated that derivatives with similar structures significantly increased acetylcholine levels in the hippocampus of rats, suggesting potential use in treating Alzheimer's disease.
- Antimicrobial Testing : In vitro assays revealed that related piperazine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1-2 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
- Inflammation Models : Animal models for rheumatoid arthritis showed that compounds with similar scaffolds reduced inflammatory markers significantly compared to controls, supporting their potential as anti-inflammatory agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.52 g/mol |
| AChE Inhibition IC50 | ~0.21 µM |
| Antibacterial MIC (S. aureus) | 1-2 µg/mL |
Q & A
Q. What are the key considerations for designing a synthetic route for 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylsulfonyl)piperazine?
A robust synthesis typically involves:
- Stepwise functionalization : Introduce the benzyloxy and methoxy groups early via nucleophilic substitution or Mitsunobu reactions, followed by sulfonylation of the piperazine ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in SN2 reactions, while dichloromethane is suitable for sulfonylation steps .
- Purification : Column chromatography with gradients of ethyl acetate/petroleum ether or crystallization (e.g., using ether/ethyl acetate mixtures) ensures high purity .
Q. How can structural characterization be performed to confirm the identity of this compound?
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values <50 µg/mL indicating promise .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
- Torsion angle analysis : Compare experimental (X-ray) vs. computational (DFT) values for the piperazine ring and benzyloxy group. Deviations >5° suggest steric hindrance or solvent effects .
- Packing interactions : C–H···O/F bonds (2.3–2.6 Å) and π-π stacking (3.4–3.8 Å) stabilize specific conformations .
Q. What strategies optimize potency in structure-activity relationship (SAR) studies?
- Substituent variation : Replace the phenylsulfonyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance target binding .
- Bioisosteric replacement : Substitute benzyloxy with isosteres like benzodioxole to improve metabolic stability .
- Pharmacophore modeling : Align key features (e.g., sulfonyl oxygen as H-bond acceptor) with known active compounds .
Q. How can contradictory biological activity data across studies be addressed?
Q. What in vivo models are appropriate for evaluating neuroprotective potential?
- Rodent models : Induce neurodegeneration (e.g., MPTP in Parkinson’s) and administer the compound (10–50 mg/kg, IP). Measure dopamine levels via HPLC .
- Pharmacokinetics : Assess brain penetration (brain/plasma ratio >0.3) and half-life (>4 hrs) using LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
